molecular formula C13H17NO3 B3194995 tert-Butyl [(3-methoxyphenyl)methylidene]carbamate CAS No. 877031-91-9

tert-Butyl [(3-methoxyphenyl)methylidene]carbamate

Cat. No.: B3194995
CAS No.: 877031-91-9
M. Wt: 235.28 g/mol
InChI Key: FNINBPYNKZZGFU-UHFFFAOYSA-N
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Description

tert-Butyl [(3-methoxyphenyl)methylidene]carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-methoxyphenylmethylidene group

Preparation Methods

The synthesis of tert-Butyl [(3-methoxyphenyl)methylidene]carbamate typically involves the reaction of tert-butyl carbamate with 3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

tert-Butyl [(3-methoxyphenyl)methylidene]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

tert-Butyl [(3-methoxyphenyl)methylidene]carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl [(3-methoxyphenyl)methylidene]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl [(3-methoxyphenyl)methylidene]carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler compound with a similar carbamate moiety but lacking the 3-methoxyphenylmethylidene group.

    3-Methoxybenzaldehyde: A related compound that serves as a precursor in the synthesis of this compound.

    tert-Butyl methacrylate: Another compound featuring a tert-butyl group, but with different chemical properties and applications.

Properties

IUPAC Name

tert-butyl N-[(3-methoxyphenyl)methylidene]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-9-10-6-5-7-11(8-10)16-4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNINBPYNKZZGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70826279
Record name tert-Butyl [(3-methoxyphenyl)methylidene]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70826279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877031-91-9
Record name tert-Butyl [(3-methoxyphenyl)methylidene]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70826279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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